molecular formula C34H36O6 B013906 2,3,4,6-Tetra-O-benzyl-D-glucopyranose CAS No. 4132-28-9

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Cat. No. B013906
CAS RN: 4132-28-9
M. Wt: 540.6 g/mol
InChI Key: OGOMAWHSXRDAKZ-BKJHVTENSA-N
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Description

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . It is a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose involves adding 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and then adding 18.7g of N-bromosuccinyl in batches with stirring Imine (NBS). After the addition, the reaction is carried out at 25°C for 0.5h .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is C34H36O6 . Its molecular weight is 540.65 .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is useful in organic synthesis. It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives. It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a solid substance . Its melting point is between 145-149°C . The optical activity is [α]20/D +49±2°, c = 2% in dioxane .

Scientific Research Applications

Preparation of α-glucopyranosyl Chloride

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used in the preparation of α-glucopyranosyl chloride . This compound is a key intermediate in the synthesis of various glucopyranosyl derivatives.

Synthesis of 1-C-α-D-glucopyranosyl Derivatives

This compound is also used in the synthesis of 1-C-α-D-glucopyranosyl derivatives . These derivatives have a wide range of applications in the field of medicinal chemistry and drug discovery.

Glucosylation Reactions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used for glucosylation reactions . Glucosylation is a type of glycosylation, a crucial process in biology for the modification of proteins and lipids.

Preparation of D-Glucopyranosyl Derivatives

It can be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . These derivatives are often used in the development of new pharmaceuticals and bioactive compounds.

Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used in the improved preparations of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose . This compound is a key intermediate in the synthesis of various glucopyranosyl derivatives.

Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranose

It is also used in the preparation of 2,3,4,6-tetra-O-benzyl-α-D-galactopyranose . This compound is a key intermediate in the synthesis of various galactopyranosyl derivatives.

Safety And Hazards

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . Its future directions are likely to continue in this area, with potential for new applications in pharmaceutical research and development .

properties

IUPAC Name

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMAWHSXRDAKZ-BKJHVTENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232816
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose
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Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-OL

CAS RN

4132-28-9
Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose
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Record name 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose
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Record name D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)
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Synthesis routes and methods

Procedure details

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CC1(O)OC(COCc2ccccc2)C(OCc2ccccc2)C(OCc2ccccc2)C1OCc1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A1: The molecular formula is C34H38O6, and its molecular weight is 542.66 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, multiple studies utilize 1H NMR spectroscopy and mass spectrometry to characterize the compound and its derivatives. [, , , , , ]

Q3: What makes 2,3,4,6-Tetra-O-benzyl-D-glucopyranose a valuable starting material in organic synthesis?

A3: Its readily available benzyl protecting groups allow for selective deprotection and manipulation of the hydroxyl groups, enabling the synthesis of various carbohydrate derivatives. [, , , , , , , , , , , ]

Q4: Can you provide examples of compounds synthesized using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a starting material?

A4: Researchers have successfully synthesized various compounds, including:

  • (+)-Nojirimycin: A potent glucosidase inhibitor synthesized from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose through a multi-step process involving oxidation, reduction, and deprotection steps. []
  • Ferrocenyl carbohydrate conjugates: These conjugates, synthesized by coupling reactions with ferrocene carbonyl chloride, show potential as antimalarial agents. []
  • C-D-glucopyranosyl derivatives: Synthesized by reacting the compound, activated by trifluoroacetic anhydride, with silyl enol ethers, allylsilane, or activated aromatic nucleophiles. []
  • C-glucopyranosylproline hybrids: These hybrids, incorporated into peptides, allow for controlled variation of prolyl trans/cis-amide rotamer populations. []
  • l-ido-1-deoxynojirimycin derivatives: These were synthesized via a three-step process involving reductive amination, "borrowing hydrogen" under neat conditions, and debenzylation. []

Q5: What are some of the key reactions this compound can undergo?

A5: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose can undergo various reactions, including:

  • Glycosylation reactions: It acts as a glycosyl donor in the synthesis of both α- and β-glycosides under specific catalytic conditions. [, , , , ]
  • Wittig-Horner reactions: This reaction allows for the synthesis of both α- and β-glycosyl acetates. [, ]
  • Reductive amination: This reaction pathway facilitates the introduction of amine functionalities, essential for synthesizing iminosugars like l-ido-1-deoxynojirimycin derivatives. []
  • Conversion to L-sorbopyranose: This transformation can be achieved using bromomagnesium salts in dichloromethane. [, ]

Q6: What role does stereoselectivity play in reactions involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A6: Stereoselectivity is crucial in utilizing this compound. For instance:

  • C-glucopyranosyl derivatization: Reactions with silyl enol ethers or allylsilane yield α-anomers, while activated aromatic nucleophiles result in β-anomers. []
  • C-allylation: Reactions with allyltrimethylsilane in the presence of trimethylsilyl trifluoromethanesulfonate predominantly yield α-C-allylated C-alkyl glucopyranosides. [, ]
  • Mercuricyclisation: This reaction offers a stereospecific route to 1,5-trans (α-D) C-glucopyranosyl derivatives. []

Q7: How does the choice of catalyst influence the outcome of reactions with this compound?

A7: Different catalysts can significantly impact the stereochemical outcome:

  • Lewis acids: The choice of Lewis acid catalyst influences the stereoselectivity in C-glycosylation reactions, leading to either α- or β-anomers. [, ]
  • Tin-mediated alkylation: This approach allows for the introduction of specific protecting groups, facilitating the synthesis of desired carbohydrate derivatives. []
  • Combination catalysts: Using a combination of SnCl4 and AgClO4 leads to α-glucoside formation, while SiCl4 and AgClO4 favor β-glucoside formation. []

Q8: Is there information available about the stability of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose under different conditions?

A8: While specific stability data is limited in the provided research, the benzyl protecting groups offer stability during various synthetic transformations. Deprotection typically requires specific conditions, suggesting relative stability under standard storage conditions. [, , ]

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